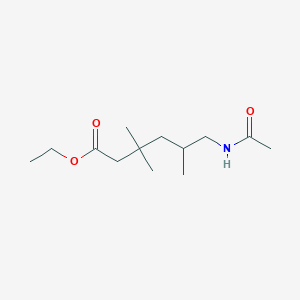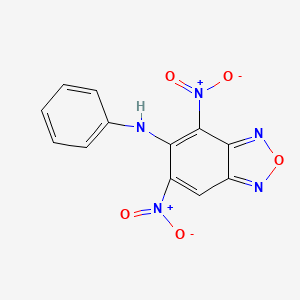![molecular formula C15H16N2O4 B14354257 2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 93245-53-5](/img/structure/B14354257.png)
2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound with a complex structure It is characterized by the presence of methoxy groups and a hydrazinylidene moiety attached to a cyclohexa-2,5-dien-1-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethoxybenzaldehyde with 2-methoxyphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazone moiety plays a crucial role in its bioactivity, enabling it to form stable complexes with metal ions and other biomolecules. This interaction can lead to the inhibition or activation of various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- Benzaldehyde, 2,4-dimethoxy-
Uniqueness
2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific structural features, such as the presence of multiple methoxy groups and the hydrazone linkage. These features contribute to its distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.
Propriétés
| 93245-53-5 | |
Formule moléculaire |
C15H16N2O4 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-[(2-methoxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-7-5-4-6-11(12)17-16-10-8-13(20-2)15(18)14(9-10)21-3/h4-9,18H,1-3H3 |
Clé InChI |
HQRHTRNCVHEEFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=NC2=CC(=C(C(=C2)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

